Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-
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Overview
Description
Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorophenylmethyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- typically involves the reaction of 4-chlorobenzaldehyde with 3-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as Raney nickel may be used to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Such as salicylic acid and o-phthalic acid.
Schiff bases: Compounds with similar imine functional groups.
Uniqueness
Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]- is unique due to its specific substitution pattern and the presence of both benzoic acid and Schiff base functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
53156-41-5 |
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Molecular Formula |
C14H10ClNO2 |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-9H,(H,17,18) |
InChI Key |
VDWDUIKRBYRAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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